molecular formula C20H19Cl2N3O3 B281962 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid

4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid

Cat. No. B281962
M. Wt: 420.3 g/mol
InChI Key: ZTFNPQPPGDZZBL-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory disorders. In

Mechanism of Action

4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the body. Adenosine A1 receptor activation has been shown to have various physiological effects, including reducing heart rate, decreasing blood pressure, and inhibiting neurotransmitter release. By blocking the adenosine A1 receptor, 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid can prevent these effects and produce its own pharmacological effects.
Biochemical and Physiological Effects:
4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to have various biochemical and physiological effects. In animal models, 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to reduce myocardial ischemia-reperfusion injury by decreasing infarct size and improving cardiac function. 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for more specific and targeted studies. However, one limitation of using 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid. One direction is to investigate its potential use in the treatment of cardiovascular diseases, such as heart failure and arrhythmias. Another direction is to explore its potential use in the treatment of neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the anti-inflammatory effects of 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid and its potential use in the treatment of inflammatory disorders.

Synthesis Methods

The synthesis of 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid involves several steps, including the reaction of 2,3-dichlorobenzonitrile with piperazine to form 2,3-dichlorophenylpiperazine, which is then reacted with 4-(4-aminophenyl)but-3-enoic acid to form 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid. The final product is purified by recrystallization and characterized by various spectroscopic techniques.

Scientific Research Applications

4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a cardioprotective effect by reducing myocardial ischemia-reperfusion injury in animal models. 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory disorders such as rheumatoid arthritis.

properties

Molecular Formula

C20H19Cl2N3O3

Molecular Weight

420.3 g/mol

IUPAC Name

(Z)-4-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C20H19Cl2N3O3/c21-16-2-1-3-17(20(16)22)25-12-10-24(11-13-25)15-6-4-14(5-7-15)23-18(26)8-9-19(27)28/h1-9H,10-13H2,(H,23,26)(H,27,28)/b9-8-

InChI Key

ZTFNPQPPGDZZBL-HJWRWDBZSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O)C3=C(C(=CC=C3)Cl)Cl

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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